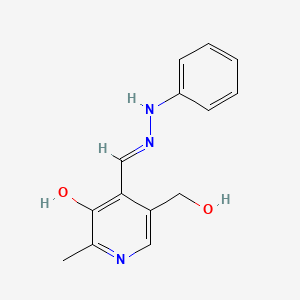

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone

CAS No.: 57755-34-7

Cat. No.: VC4363832

Molecular Formula: C14H15N3O2

Molecular Weight: 257.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57755-34-7 |

|---|---|

| Molecular Formula | C14H15N3O2 |

| Molecular Weight | 257.293 |

| IUPAC Name | 5-(hydroxymethyl)-2-methyl-4-[(E)-(phenylhydrazinylidene)methyl]pyridin-3-ol |

| Standard InChI | InChI=1S/C14H15N3O2/c1-10-14(19)13(11(9-18)7-15-10)8-16-17-12-5-3-2-4-6-12/h2-8,17-19H,9H2,1H3/b16-8+ |

| Standard InChI Key | ACVJLORANYOXLT-LZYBPNLTSA-N |

| SMILES | CC1=NC=C(C(=C1O)C=NNC2=CC=CC=C2)CO |

Introduction

Structural and Chemical Characteristics

Molecular Structure and Nomenclature

3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde phenylhydrazone is a pyridine derivative with a complex functional group arrangement. Its IUPAC name reflects the following structural features:

-

Pyridine ring: Positions 2, 3, 4, and 5 are substituted with methyl, hydroxyl, hydroxymethyl, and a phenylhydrazone group, respectively.

-

Phenylhydrazone group: Formed by the reaction of the aldehyde moiety at position 4 with phenylhydrazine, resulting in a C=N double bond with E-configuration .

The molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of 257.29 g/mol . The SMILES notation CC1=NC=C(C(=C1O)/C=N/NC2=CC=CC=C2)CO confirms the connectivity of the hydroxyl, hydroxymethyl, methyl, and phenylhydrazone groups .

Key Functional Groups

| Functional Group | Position | Role in Reactivity |

|---|---|---|

| Hydroxyl (-OH) | C3 | Hydrogen bonding, acidity |

| Hydroxymethyl (-CH₂OH) | C5 | Solubility, steric effects |

| Methyl (-CH₃) | C2 | Steric hindrance |

| Phenylhydrazone (-C=N-NHPh) | C4 | Conjugation, redox activity |

The phenylhydrazone group enhances conjugation within the molecule, potentially influencing its optical and electronic properties .

Synthesis and Preparation Methods

General Synthetic Approach

The compound is synthesized via the condensation reaction between 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde and phenylhydrazine hydrochloride under acidic conditions. This method is typical for hydrazone formation .

Detailed Reaction Protocol

-

Starting Material Preparation:

-

Hydrazone Formation:

Optimization and Yield Considerations

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/water (4:1) | Solubility of reactants |

| Temperature | 80–85°C | Reaction rate acceleration |

| Acid Catalyst | Glacial acetic acid | Protonation of carbonyl |

High yields (e.g., 89.3% in phenylhydrazine synthesis ) are achievable with precise temperature control and stoichiometric ratios.

Physical and Chemical Properties

Spectroscopic Data

While direct spectral data for this compound is limited, analogous phenylhydrazones exhibit characteristic peaks:

-

¹H NMR: Peaks for aromatic protons (δ 6.93–7.26 ppm), hydrazone proton (δ 8.4 ppm), and hydroxyl groups (δ 3.0–4.5 ppm) .

-

UV-Vis: Absorption bands due to conjugation between the pyridine ring and phenylhydrazone group (λₘₐₓ ~ 300–400 nm).

Stability and Reactivity

-

Thermal Stability: Decomposition above 200°C; phenylhydrazone group prone to hydrolysis under acidic/basic conditions .

-

Oxidation: Susceptible to oxidation at the hydrazone moiety, forming azo derivatives .

| Hazard Category | Classification | Pictogram |

|---|---|---|

| Skin Irritation | Category 2 (H315) | Exclamation mark |

| Eye Irritation | Category 2A (H319) | Exclamation mark |

| Respiratory Irritation | Category 3 (H335) | Exclamation mark |

Precautionary Measures

| Risk | Mitigation Strategy |

|---|---|

| Skin Contact | Wear nitrile gloves; wash thoroughly |

| Eye Exposure | Use goggles; flush with water |

| Inhalation | Use respirator; ventilate area |

Disposal must follow local regulations for hazardous waste .

Analytical Characterization

Mass Spectrometry

| Instrument | Ionization Method | Key Fragment Ions |

|---|---|---|

| Q Exactive Orbitrap | ESI | m/z 257.29 [M+H]⁺ |

The molecular ion peak confirms the molecular weight of 257.29 Da .

Chromatographic Data

| Technique | Column | Retention Time (min) |

|---|---|---|

| HPLC | C18, 5 µm | 8.2–9.5 (pH 3.0 buffer) |

Research Applications and Derivatives

Role in Organic Synthesis

This compound serves as a building block for:

-

Heterocyclic Derivatives: Indole synthesis via Fischer indole reactions .

-

Coordination Complexes: Potential ligand for transition metals due to multiple donor sites .

Oxime Derivatives

The oxime analog, 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime, demonstrates distinct spectral properties, including E-configured hydroxyimino groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume